(2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol
Overview
Description
(2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through cyclopropanation reactions involving diazo compounds and alkenes, often catalyzed by transition metals such as rhodium or copper.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Attachment of the Phenyl Ring: The phenyl ring can be attached through various coupling reactions, including Suzuki-Miyaura coupling, which utilizes boron reagents and palladium catalysts.
Final Assembly: The final step involves the attachment of the methanol moiety to the cyclopropyl-phenyl intermediate, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of photoredox catalysts and light sources at room temperature can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol moiety can be replaced by other functional groups. Reagents such as alkyl halides and strong bases are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving trifluoromethylated compounds, which are known for their bioactive properties.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and selectivity .
Comparison with Similar Compounds
[2-(3-Trifluoromethyl-phenyl)]-furo[3,2-b]pyrrole: This compound shares the trifluoromethyl-phenyl moiety but differs in the presence of a furo[3,2-b]pyrrole ring instead of a cyclopropyl group.
[2-(3-Trifluoromethyl-phenyl)]-furo[3,2-c]pyridine: Similar to the previous compound, this one also contains the trifluoromethyl-phenyl group but is attached to a furo[3,2-c]pyridine ring.
Uniqueness: The uniqueness of (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol lies in its combination of a trifluoromethyl group, a phenyl ring, and a cyclopropyl group, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]cyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h1-4,8,10,15H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHAGPDZUGMJIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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